molecular formula C7H12O2 B3149095 2,4-Dimethyl-2-pentenoic acid CAS No. 66634-97-7

2,4-Dimethyl-2-pentenoic acid

Cat. No.: B3149095
CAS No.: 66634-97-7
M. Wt: 128.17 g/mol
InChI Key: DMHLGGQHOSTMJG-GQCTYLIASA-N
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Description

2,4-Dimethyl-2-pentenoic acid is an organic compound with the molecular formula C7H12O2. It is a colorless to pale yellow liquid that is soluble in many organic solvents such as ethanol, dimethylformamide, and diethyl ether. This compound is known for its low water solubility and is used in various chemical reactions and industrial applications .

Biochemical Analysis

Biochemical Properties

2,4-Dimethyl-2-pentenoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it is known to interact with enzymes involved in fatty acid metabolism, such as acyl-CoA synthetases, which catalyze the activation of fatty acids by forming acyl-CoA derivatives. This interaction is crucial for the subsequent steps in fatty acid oxidation and energy production .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the expression of genes involved in lipid metabolism, thereby affecting the overall lipid profile of cells. Additionally, this compound can impact cell signaling pathways by interacting with specific receptors or signaling molecules, leading to altered cellular responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, altering their activity. For instance, it may inhibit or activate enzymes involved in metabolic pathways, leading to changes in the flux of metabolites. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods, leading to reduced efficacy. Long-term exposure to this compound has been associated with changes in cellular metabolism and function, highlighting the importance of monitoring its stability in experimental setups .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects on metabolic processes, while at higher doses, it can induce toxic or adverse effects. For instance, high doses of this compound have been associated with liver toxicity and oxidative stress in animal studies. These findings underscore the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to fatty acid metabolism. It interacts with enzymes such as acyl-CoA synthetases and acyl-CoA dehydrogenases, which are essential for the activation and oxidation of fatty acids. These interactions facilitate the conversion of this compound into acyl-CoA derivatives, which can then enter the β-oxidation pathway for energy production. Additionally, this compound may influence the levels of other metabolites, thereby affecting overall metabolic flux .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake and intracellular trafficking of the compound, ensuring its proper localization and accumulation. For example, fatty acid transport proteins (FATPs) and fatty acid-binding proteins (FABPs) are known to interact with this compound, aiding its transport across cellular membranes and its distribution within various cellular compartments .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is primarily localized in the mitochondria, where it participates in fatty acid oxidation and energy production. The targeting of this compound to specific subcellular compartments is facilitated by targeting signals and post-translational modifications. These mechanisms ensure that the compound reaches its site of action, thereby exerting its biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Dimethyl-2-pentenoic acid can be synthesized through several methods. One common method involves the esterification of this compound ethyl ester followed by hydrolysis to yield the acid . Another method includes the acid-catalyzed esterification of 2,2-dimethyl-4-pentenoic acid .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale esterification and hydrolysis processes. These methods are optimized for high yield and purity, utilizing catalysts and controlled reaction conditions to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dimethyl-2-pentenoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.

    Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products Formed:

Scientific Research Applications

2,4-Dimethyl-2-pentenoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as an intermediate in the production of various chemicals.

    Biology: This compound is studied for its potential biological activities and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.

    Industry: It is used in the manufacture of polymers, resins, and other industrial chemicals

Comparison with Similar Compounds

  • 2,2-Dimethyl-4-pentenoic acid
  • 2-Methyl-4-pentenoic acid
  • 4,4-Dimethyl-2-pentanone

Comparison: 2,4-Dimethyl-2-pentenoic acid is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it has a higher degree of unsaturation, making it more reactive in certain chemical reactions. Its unique structure also allows for specific interactions with biological targets, differentiating it from other similar compounds .

Properties

CAS No.

66634-97-7

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

(E)-2,4-dimethylpent-2-enoic acid

InChI

InChI=1S/C7H12O2/c1-5(2)4-6(3)7(8)9/h4-5H,1-3H3,(H,8,9)/b6-4+

InChI Key

DMHLGGQHOSTMJG-GQCTYLIASA-N

Isomeric SMILES

CC(C)/C=C(\C)/C(=O)O

SMILES

CC(C)C=C(C)C(=O)O

Canonical SMILES

CC(C)C=C(C)C(=O)O

boiling_point

133.00 to 134.00 °C. @ 15.00 mm Hg

density

0.991-0.999

physical_description

Colourless liquid;  pungent, sickly sweet

solubility

very slightly

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2,4-dimethylpent-2-enoic acid ethyl ester (116 g, 742 mmol) and KOH 85% (147 g, 2.23 mol) in water/EtOH (1:1, 2.0 L) was refluxed for 1 d. The EtOH was stripped off on a rotary evaporator, and the remaining mixture was washed with Et2O. The combined ethereal washings were extracted with 2 N aq. NaOH (100 ml), and all aqueous solutions were combined. Under cooling with an ice/water bath, conc. aq. H3PO4 (200 ml) was added to adjust the combined aqueous solutions to pH 3, and the product was extracted with Et2O (200 ml). The ethereal solution was washed with water (200 ml) and brine (25 ml). After drying (Na2SO4), the solvent was evaporated in a rotary evaporator to furnish 94.2 g (99%) of 2,4-dimethyl-pent-2-enoic acid.
Quantity
116 g
Type
reactant
Reaction Step One
Name
Quantity
147 g
Type
reactant
Reaction Step One
Name
water EtOH
Quantity
2 L
Type
solvent
Reaction Step One
Name
2,4-dimethyl-pent-2-enoic acid
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-Dimethyl-2-pentenoic acid
Reactant of Route 2
2,4-Dimethyl-2-pentenoic acid
Reactant of Route 3
2,4-Dimethyl-2-pentenoic acid
Reactant of Route 4
2,4-Dimethyl-2-pentenoic acid
Reactant of Route 5
2,4-Dimethyl-2-pentenoic acid
Reactant of Route 6
2,4-Dimethyl-2-pentenoic acid

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